molecular formula C11H24ClNO2S B12281450 L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride CAS No. 2481-11-0

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride

Cat. No.: B12281450
CAS No.: 2481-11-0
M. Wt: 269.83 g/mol
InChI Key: JNQLPCVORPCFPH-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is a chemical compound with the molecular formula C11H23NO2S·HCl. It is a derivative of L-cysteine, an amino acid that contains a thiol group. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride typically involves the esterification of L-cysteine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to protein structure and function, as it can mimic natural cysteine residues.

    Medicine: In the development of pharmaceuticals and as a potential therapeutic agent.

    Industry: In the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride involves its interaction with biological molecules through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The ester group can also undergo hydrolysis to release the active L-cysteine, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: The parent amino acid, which lacks the ester and tert-butyl groups.

    N-Acetyl-L-Cysteine: A derivative of L-cysteine with an acetyl group.

    S-Methyl-L-Cysteine: A derivative with a methyl group attached to the sulfur atom.

Uniqueness

L-Cysteine, S-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride is unique due to its ester and tert-butyl groups, which confer different chemical properties compared to other cysteine derivatives. These modifications can enhance its stability and reactivity, making it useful in specific research and industrial applications.

Properties

CAS No.

2481-11-0

Molecular Formula

C11H24ClNO2S

Molecular Weight

269.83 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-tert-butylsulfanylpropanoate;hydrochloride

InChI

InChI=1S/C11H23NO2S.ClH/c1-10(2,3)14-9(13)8(12)7-15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1

InChI Key

JNQLPCVORPCFPH-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSC(C)(C)C)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CSC(C)(C)C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.